3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a purine core, which is a common motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative under dehydrating conditions.
Attachment of the Dichlorobenzyl Group: The 2,6-dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the oxazole intermediate.
Purine Core Construction: The purine core is constructed through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or purine moieties, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
- 2,6-bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine
Uniqueness
Compared to similar compounds, 3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione stands out due to its unique oxazole-purine fused structure, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing new drugs or materials with specific desired characteristics.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O3/c1-8-6-21-12-13(19-15(21)25-8)20(2)16(24)22(14(12)23)7-9-10(17)4-3-5-11(9)18/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODVEQCAONQMDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.